4-[(4-Aminophenyl)methyl]-2-[(4-amino-3,5-xylyl)methyl]aniline
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Overview
Description
4-[(4-Aminophenyl)methyl]-2-[(4-amino-3,5-xylyl)methyl]aniline is an organic compound with the molecular formula C22H25N3. This compound is characterized by the presence of two amino groups attached to a benzene ring, making it a diamine derivative. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Aminophenyl)methyl]-2-[(4-amino-3,5-xylyl)methyl]aniline typically involves the reaction of 4-aminobenzylamine with 4-amino-3,5-xylylbenzylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Aminophenyl)methyl]-2-[(4-amino-3,5-xylyl)methyl]aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
4-[(4-Aminophenyl)methyl]-2-[(4-amino-3,5-xylyl)methyl]aniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(4-Aminophenyl)methyl]-2-[(4-amino-3,5-xylyl)methyl]aniline involves its interaction with specific molecular targets and pathways. The compound’s amino groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Aminophenyl)methyl]-2-[(4-amino-3,5-diisopropylphenyl)methyl]aniline
- 4-[(4-Aminophenyl)methyl]-2-[(4-amino-3,5-dimethylphenyl)methyl]aniline
Uniqueness
4-[(4-Aminophenyl)methyl]-2-[(4-amino-3,5-xylyl)methyl]aniline is unique due to its specific substitution pattern on the benzene rings, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
93778-08-6 |
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Molecular Formula |
C22H25N3 |
Molecular Weight |
331.5 g/mol |
IUPAC Name |
4-[[2-amino-5-[(4-aminophenyl)methyl]phenyl]methyl]-2,6-dimethylaniline |
InChI |
InChI=1S/C22H25N3/c1-14-9-18(10-15(2)22(14)25)13-19-12-17(5-8-21(19)24)11-16-3-6-20(23)7-4-16/h3-10,12H,11,13,23-25H2,1-2H3 |
InChI Key |
RAGXBFXVDSLDBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)CC2=C(C=CC(=C2)CC3=CC=C(C=C3)N)N |
Origin of Product |
United States |
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